molecular formula C16H21N3OS B7547525 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one

1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one

货号 B7547525
分子量: 303.4 g/mol
InChI 键: QKLKRSTXMJDPLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a crucial component of B-cell receptor signaling.

作用机制

1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to the phosphorylation of downstream signaling molecules and the activation of various signaling pathways. By inhibiting BTK, 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one can effectively block B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of B-cell malignancies.
Biochemical and Physiological Effects
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In a mouse model of CLL, 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one significantly reduced tumor burden and prolonged survival. 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.

实验室实验的优点和局限性

One of the main advantages of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is its selectivity for BTK, which reduces the risk of off-target effects. 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has also demonstrated good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for the research and development of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK plays a critical role in the activation of B-cells and the production of autoantibodies, which contribute to the pathogenesis of autoimmune diseases. By inhibiting BTK, 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one may be able to suppress the immune response and reduce inflammation in patients with autoimmune diseases.
Another future direction is in the development of combination therapies. 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has shown synergistic effects when combined with other anti-cancer agents, and further studies are needed to identify optimal combinations and dosing regimens. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the efficacy and safety of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one in clinical trials.
Conclusion
In conclusion, 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is a promising small molecule inhibitor with potential therapeutic applications in B-cell malignancies and autoimmune diseases. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for clinical development. Further studies are needed to evaluate its safety and efficacy in humans and to identify optimal combination therapies and biomarkers for patient selection and monitoring.

合成方法

The synthesis of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one involves the reaction of 1-(4-tert-butylphenyl)propan-1-one with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using column chromatography. This method yields 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one with a purity of over 99%.

科学研究应用

1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one can effectively block B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of B-cell malignancies.

属性

IUPAC Name

1-(4-tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(21-15-18-17-10-19(15)5)14(20)12-6-8-13(9-7-12)16(2,3)4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKRSTXMJDPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)SC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。